2-(4-Methoxy-2-methylphenyl)-3-methyl-butan-2-ol

Description

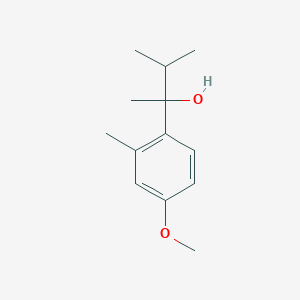

2-(4-Methoxy-2-methylphenyl)-3-methyl-butan-2-ol is a tertiary alcohol featuring a substituted aromatic ring (4-methoxy-2-methylphenyl) attached to a branched aliphatic chain. Its molecular structure combines both hydrophobic (methyl groups) and polar (methoxy and hydroxyl) functionalities, which influence its physicochemical properties and reactivity.

Properties

IUPAC Name |

2-(4-methoxy-2-methylphenyl)-3-methylbutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-9(2)13(4,14)12-7-6-11(15-5)8-10(12)3/h6-9,14H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVPHDKNHNYRCJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)C(C)(C(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-2-methylphenyl)-3-methyl-butan-2-ol typically involves the reaction of 4-methoxy-2-methylphenyl isocyanate with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents like dimethylbenzene and the protection of nitrogen to ensure the reaction proceeds efficiently .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and safety. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-2-methylphenyl)-3-methyl-butan-2-ol undergoes several types of chemical reactions, including:

Oxidation: This reaction can convert the alcohol group into a carbonyl group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: Various substituents can replace the methoxy or methyl groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Pharmaceuticals

The compound's chiral nature makes it a valuable intermediate in the synthesis of various pharmaceuticals. It has been studied for its potential use in creating enantiomerically pure drugs, which are often more effective and have fewer side effects than their racemic counterparts.

- Case Study : Research indicates that derivatives of this compound can serve as precursors for the synthesis of anti-inflammatory and analgesic agents. For instance, modifications to the hydroxyl group can lead to compounds with enhanced biological activity against certain targets such as cyclooxygenase enzymes .

Agrochemicals

In agrochemical applications, this compound has been explored as a potential agent in the development of herbicides and insecticides. Its ability to interact with biological systems at a molecular level allows for the design of more selective and environmentally friendly agricultural chemicals.

- Case Study : A study demonstrated that formulations containing this compound exhibited effective herbicidal activity against specific weed species while minimizing impact on crop plants, suggesting its utility in sustainable agriculture .

Synthetic Chemistry

As a chiral building block, 2-(4-Methoxy-2-methylphenyl)-3-methyl-butan-2-ol plays a crucial role in asymmetric synthesis. Its ability to facilitate stereoselective reactions is vital for producing complex organic molecules.

- Research Findings : Various synthetic pathways have been developed that utilize this compound to create complex structures through reactions such as Pictet-Spengler reactions and enzymatic catalysis. These methods highlight its versatility in synthetic organic chemistry .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceuticals | Intermediate for drug synthesis | Enhances efficacy and reduces side effects |

| Agrochemicals | Herbicide/Insecticide agent | Effective against specific weeds; eco-friendly |

| Synthetic Chemistry | Chiral building block | Facilitates stereoselective reactions |

Mechanism of Action

The mechanism by which 2-(4-Methoxy-2-methylphenyl)-3-methyl-butan-2-ol exerts its effects involves its interaction with specific molecular targets. The methoxy and methyl groups play a crucial role in its binding affinity and reactivity. The pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor, affecting various biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aliphatic Tertiary Alcohols

2-Methyl-3-buten-2-ol (CAS 115-18-4)

- Structure : H2C=CHC(CH3)2OH.

- Properties : Boiling point (98–99°C), density (0.824 g/mL).

- Key Differences : Lacks aromatic substitution; the allyl group reduces steric hindrance and increases volatility compared to the aromatic derivative. Lower boiling point reflects weaker intermolecular forces .

3-Methyl-3-methoxybutanol (CAS 56539-66-3)

- Structure : (CH3)2C(OCH3)CH2CH2OH.

- Properties : Boiling point (174°C), density (0.911 g/mL).

- Key Differences: Methoxy group on the aliphatic chain enhances polarity and boiling point relative to non-oxygenated analogs. The absence of an aromatic ring reduces π-π stacking interactions, affecting solubility in nonpolar solvents .

DL-3-Methyl-2-butanol (CAS 598-98-1)

Aromatic Alcohols and Derivatives

2-Methyl-4-phenylbutan-2-ol (FDB008550, CAS 103-05-9)

- Structure : C6H5CH2C(CH3)2OH.

- Key Differences: Phenyl group replaces the methoxy-substituted aromatic ring.

3-Methyl-2-phenylbutan-1-ol (CAS 519183-78-9)

Functionalized Aromatic Compounds

3-(4-Methoxyphenyl)-2-methylpropanal (NIST)

Structural and Functional Group Analysis

| Compound | Functional Groups | Boiling Point (°C) | Key Structural Features |

|---|---|---|---|

| 2-(4-Methoxy-2-methylphenyl)-3-methyl-butan-2-ol | Tertiary alcohol, methoxy, methylphenyl | Not reported | Aromatic substitution enhances steric bulk |

| 2-Methyl-3-buten-2-ol | Allyl alcohol, tertiary | 98–99 | Unsaturation reduces stability |

| 3-Methyl-3-methoxybutanol | Aliphatic methoxy, tertiary | 174 | Methoxy increases polarity |

| 2-Methyl-4-phenylbutan-2-ol | Tertiary alcohol, phenyl | Not reported | Simpler aromatic substitution |

Implications of Structural Differences

- Solubility: The target compound’s methoxy and aromatic groups likely reduce water solubility compared to aliphatic alcohols (e.g., DL-3-Methyl-2-butanol) but enhance solubility in organic solvents.

- Reactivity : The electron-rich aromatic ring (due to methoxy) may favor electrophilic substitution reactions, whereas aliphatic analogs (e.g., 2-Methyl-3-buten-2-ol) are more prone to addition reactions.

- Thermal Stability: Higher boiling points in methoxy-containing compounds (e.g., 3-Methyl-3-methoxybutanol at 174°C) suggest stronger intermolecular forces compared to non-functionalized analogs.

Biological Activity

2-(4-Methoxy-2-methylphenyl)-3-methyl-butan-2-ol is a compound of interest due to its potential biological activities, including antibacterial, antifungal, and possible therapeutic applications. This article reviews the available literature on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a methoxy group and a branched aliphatic alcohol structure, which contribute to its unique chemical properties. Understanding its structure is crucial for exploring its interactions with biological systems.

The biological activity of this compound is believed to involve interactions with specific molecular targets, such as enzymes and receptors. These interactions can modulate biochemical pathways, leading to various physiological responses. However, detailed studies are required to elucidate the exact mechanisms involved.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

These results suggest that the compound may serve as a potential candidate for developing new antibacterial agents .

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity against several pathogenic fungi. Studies report MIC values indicating effective inhibition of fungal growth:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 40 µg/mL |

| Aspergillus niger | 60 µg/mL |

These findings highlight the potential use of the compound in treating fungal infections .

Study on Antimicrobial Properties

A study conducted by researchers evaluated the antimicrobial properties of various derivatives of phenolic compounds, including this compound. The findings revealed that the presence of the methoxy group significantly enhanced the antimicrobial efficacy compared to similar compounds lacking this substituent .

Evaluation of Antioxidant Activity

Another research focused on assessing the antioxidant properties of the compound using various assays. The results indicated that it possesses considerable antioxidant activity, which may contribute to its overall biological effects:

| Assay Type | Result |

|---|---|

| DPPH Radical Scavenging | IC50 = 25 µg/mL |

| ABTS Assay | IC50 = 30 µg/mL |

This suggests that the compound could play a role in mitigating oxidative stress in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.